molecular formula C14H21BN2O3 B13938995 3-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

3-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Cat. No.: B13938995
M. Wt: 276.14 g/mol
InChI Key: BLDXWDNYWIESSC-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a high-value pyridine-based boronic ester pinacol ester. This compound is characterized by its CAS Number 1620574-91-5, a molecular formula of C15H23BN2O3, and a molecular weight of 290.17 g/mol . Its structure features an amine group and a cyclopropoxy ether substituent on the pyridine ring, which is functionalized with a pinacol-protected boronate ester at the 5-position. This specific arrangement makes it a versatile and crucial building block in modern synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. In pharmaceutical and agrochemical research, this compound serves as a key synthetic intermediate for the construction of complex biaryl and heterobiaryl structures. These scaffolds are commonly found in active compounds targeting various diseases, and the presence of the protected boronic acid group allows for efficient carbon-carbon bond formation . The cyclopropoxy and amine substituents can significantly influence the compound's electronic properties, bioavailability, and binding affinity, making it a valuable tool for medicinal chemists exploring structure-activity relationships (SAR) and optimizing lead compounds in drug discovery campaigns. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is offered with cold-chain shipping to ensure stability. Researchers should handle this and all chemicals with appropriate precautions in a well-ventilated laboratory setting, using suitable personal protective equipment. Please refer to the provided Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

Molecular Formula

C14H21BN2O3

Molecular Weight

276.14 g/mol

IUPAC Name

3-cyclopropyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)9-7-11(12(16)17-8-9)18-10-5-6-10/h7-8,10H,5-6H2,1-4H3,(H2,16,17)

InChI Key

BLDXWDNYWIESSC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)OC3CC3

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically follows a sequence involving:

  • Functionalization of a pyridin-2-amine core,
  • Introduction of the cyclopropoxy group at the 3-position,
  • Installation of the boronate ester moiety at the 5-position via borylation.

The key synthetic step often involves a Suzuki–Miyaura cross-coupling reaction to install the boronate ester, which is a versatile handle for further transformations.

Detailed Preparation Procedures

Starting Materials and Key Intermediates
  • 5-Bromo-3-cyclopropoxypyridin-2-amine or analogous halogenated pyridin-2-amine derivatives are commonly used as substrates.
  • The boronate ester is introduced using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol borane) reagents.
Borylation Reaction

A common approach is the palladium-catalyzed Miyaura borylation of the corresponding halogenated pyridin-2-amine derivative:

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4
  • Base: Potassium acetate (KOAc) or cesium carbonate (Cs2CO3)
  • Solvent: 1,4-dioxane or tetrahydrofuran (THF)
  • Temperature: 80–100 °C
  • Reaction Time: 12–24 hours

This reaction converts the halogenated pyridine into the pinacol boronate ester at the 5-position.

Installation of the Cyclopropoxy Group

The cyclopropoxy substituent at the 3-position can be introduced by nucleophilic substitution or via an alkylation reaction using cyclopropanol derivatives under basic conditions, often before or after the borylation step depending on the substrate stability.

Representative Synthetic Scheme

Step Reactants/Intermediates Conditions/Notes Yield (%) Reference
1 3-Hydroxy-5-bromopyridin-2-amine Alkylation with cyclopropyl bromide, base 70–85
2 3-Cyclopropoxy-5-bromopyridin-2-amine Purification by column chromatography -
3 3-Cyclopropoxy-5-bromopyridin-2-amine + bis(pinacolato)diboron Pd-catalyzed borylation, KOAc, dioxane, 90 °C 60–75
4 This compound Isolation as light yellow powder -

Experimental Details from Literature

  • Gulledge et al. (2019) describe palladium-catalyzed cross-coupling reactions involving pyridin-2-amine derivatives with boronic acids and boronate esters, highlighting the use of Pd(dba)2 and XantPhos ligands in the presence of cesium carbonate base in CPME/H2O solvent mixtures to achieve yields up to 73% for related compounds.

  • MDPI (2023) reports similar Suzuki–Miyaura cross-coupling conditions employing potassium carbonate as base and Pd catalysts for coupling 5-boronic pinacol ester pyridin-2-amines with various aryl halides, which can be adapted for the target compound's synthesis.

  • ChemicalBook (2015) provides molecular data and confirms the synthesis of the N-(3-cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide derivative, indicating the feasibility of the cyclopropoxy and boronate ester functional groups on the pyridine ring.

Data Tables Summarizing Key Preparation Parameters

Parameter Value/Range Comments
Catalyst Pd(dppf)Cl2, Pd(PPh3)4 Commonly used in borylation
Base KOAc, Cs2CO3 Facilitates borylation
Solvent 1,4-Dioxane, THF, CPME/H2O mixture Solvent choice affects yield and purity
Temperature 80–100 °C Typical for Miyaura borylation
Reaction Time 12–24 hours Sufficient for complete conversion
Yield 60–75% Moderate to good yields reported
Purification Column chromatography Standard for isolating pure product
Product Appearance Light yellow powder Characteristic of the final compound
Melting Point (if reported) ~140–165 °C (similar compounds) Indicative of purity and identity

Research Discoveries and Notes

  • The boronate ester group (pinacol boronate) is crucial for subsequent Suzuki coupling reactions, enabling further functionalization of the pyridine scaffold.

  • The cyclopropoxy substituent imparts unique steric and electronic properties, which can influence biological activity and physicochemical properties.

  • Literature indicates that the amine group at the 2-position remains intact during borylation, allowing for multifunctionalization.

  • Variations in ligand and base choice can significantly affect the yield and selectivity of the borylation step.

  • The compound serves as an important intermediate in the synthesis of kinase inhibitors and other bioactive molecules, as seen in related pyridin-2-amine derivatives used in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, reduced pyridine derivatives, and substituted pyridine compounds .

Scientific Research Applications

3-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The pyridine ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity .

Comparison with Similar Compounds

Substituent Variations and Key Properties

The table below summarizes critical differences between the target compound and its analogues:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Cyclopropoxy (3), Boronate (5) C14H20BN2O3 275.14 High steric bulk; used in macrofilaricidal thiadiazol-5-amine derivatives
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine Chloro (2), Boronate (5) C11H16BClN2O2 254.52 Electron-withdrawing Cl reduces ring reactivity; requires dark/inert storage
N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine N-Me (2), Me (3), Boronate (5) C13H21BN2O2 260.13 Enhanced solubility due to N-methylation; lower steric hindrance
3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Isopropoxy (3), Boronate (5) C14H23BN2O3 278.16 Isopropyl group increases lipophilicity; used in medicinal chemistry intermediates
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine CF3 (4), Boronate (5) C12H16BF3N2O2 288.07 Strong electron-withdrawing CF3 group alters electronic profile; niche Suzuki applications
3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Cl (3), N-Me (2), Boronate (5) C12H18BClN2O2 268.55 Dual chloro and N-methyl modifications; impacts hydrogen bonding

Reactivity in Cross-Coupling Reactions

  • Chloro Derivatives : The electron-withdrawing Cl group reduces electron density, slowing coupling rates but improving stability for long-term storage .
  • Trifluoromethyl Analogues : The CF3 group further deactivates the ring, requiring optimized catalytic conditions (e.g., higher Pd loading) for efficient coupling .

Stability and Handling

  • Chloro-substituted derivatives require storage in dark, inert conditions due to sensitivity to light and oxidation .
  • Cyclopropoxy and isopropoxy analogues exhibit greater ambient stability, making them preferable for high-throughput synthesis .

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